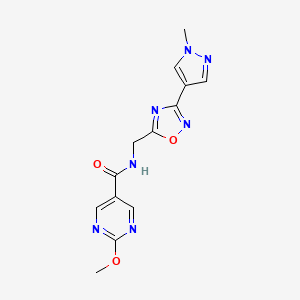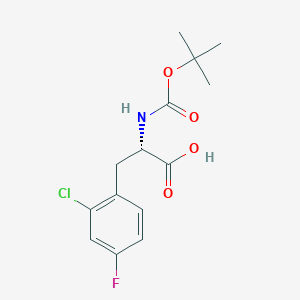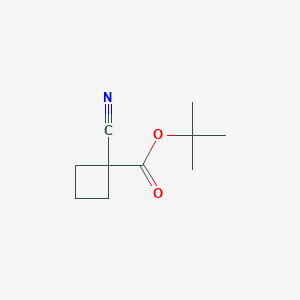
1-Cyanocyclobutanecarboxylic acid tert-butyl ester
Übersicht
Beschreibung
1-Cyanocyclobutanecarboxylic acid tert-butyl ester is a chemical compound. It is a type of tert-butyl ester , which are known for their excellent stability against nucleophiles and reducing agents .
Synthesis Analysis
The synthesis of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester can be achieved from 4-Cyanopyridine and N-Boc-1-aminocyclobutanecarboxylic acid . A novel method for the tert-butylation of carboxylic acids has been developed, which involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . This method has been found to be simple, safe, and powerful, with reactions proceeding much faster and in higher yields compared to conventional methods .Chemical Reactions Analysis
Tert-butyl esters, including 1-Cyanocyclobutanecarboxylic acid tert-butyl ester, are known for their excellent stability against various nucleophiles and reducing agents . They can be deprotected under acidic conditions . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Wissenschaftliche Forschungsanwendungen
- The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against nucleophiles and reducing agents. It can be selectively removed under acidic conditions .
Protecting Group in Organic Synthesis
Vinylogous Urea Synthesis
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is carboxylic acids . This compound is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Mode of Action
1-Cyanocyclobutanecarboxylic acid tert-butyl ester interacts with its targets through a process known as esterification . This process involves the reaction of carboxylic acids with alcohols to form esters . In the case of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester, it is used to protect carboxylic acids during chemical reactions .
Biochemical Pathways
The biochemical pathway affected by 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is the esterification process . This process is crucial in the synthesis of a broad range of esters from simple alcohols . The downstream effects include the formation of new esters that can be used in various chemical reactions .
Pharmacokinetics
It is known that this compound is stable under various conditions, which may impact its bioavailability .
Result of Action
The result of the action of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is the formation of new esters . These esters can be used in various chemical reactions, including the synthesis of other compounds .
Action Environment
The action of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester can be influenced by environmental factors such as temperature and pH . For instance, its deprotection is conveniently done under acidic conditions . Furthermore, it has excellent stability against various nucleophiles and reducing agents, which makes it a reliable protecting group in various environments .
Eigenschaften
IUPAC Name |
tert-butyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJPMDOVKARKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)
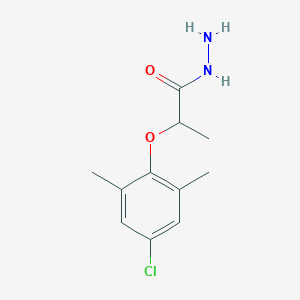
![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)
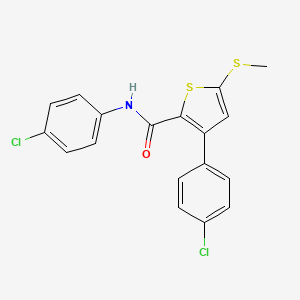
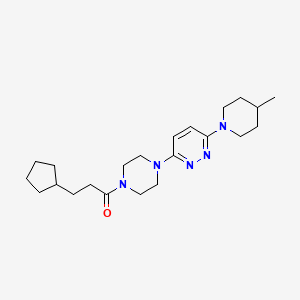
![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide](/img/structure/B2703381.png)
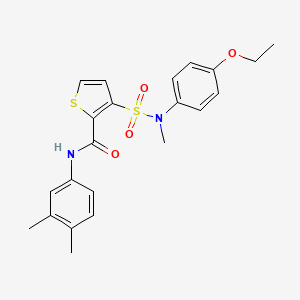
![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)
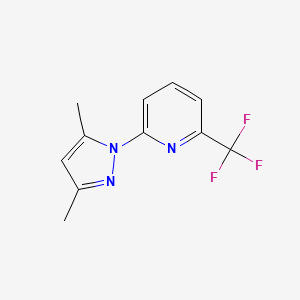
![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)
